Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride
Description
Structural Classification Within Heterocyclic Chemistry
This compound is a fused bicyclic heterocycle containing both nitrogen and sulfur atoms within its aromatic framework. The parent structure, imidazo[2,1-b]thiazole, consists of a five-membered imidazole ring fused to a six-membered thiazole ring, creating a planar, conjugated system with delocalized π-electrons. The methanamine substituent at the 3-position introduces a primary amine functional group, which is protonated in the hydrochloride salt form to enhance solubility and stability.
Key structural features include:
- Fused Ring System : The imidazole (two nitrogen atoms) and thiazole (one nitrogen, one sulfur) rings share two adjacent atoms, resulting in a rigid, planar geometry conducive to π-stacking interactions.
- Substituent Effects : The methanamine group at position 3 provides a site for hydrogen bonding and electrostatic interactions, critical for molecular recognition in biological systems.
- Electronic Properties : The sulfur atom in the thiazole ring contributes to electron-deficient characteristics, influencing reactivity and binding affinities.
This compound exemplifies the broader family of heterocyclic fused systems, which are prevalent in pharmaceuticals due to their ability to mimic natural ligands and engage diverse biological targets.
Historical Development of Imidazo[2,1-b]thiazole Derivatives
The exploration of imidazo[2,1-b]thiazole derivatives began in the mid-20th century, driven by interest in heterocyclic compounds with potential bioactivity. Early synthetic routes focused on cyclocondensation reactions between thiourea derivatives and α-haloketones, yielding the core imidazo[2,1-b]thiazole scaffold. The introduction of substituents, such as the methanamine group, emerged in the 1990s as strategies to enhance pharmacological properties.
A pivotal advancement occurred in 2009 with the patenting of imidazo[2,1-b]thiazoles as modulators of endothelial nitric oxide synthase (eNOS), highlighting their cardiovascular applications. Subsequent research in the 2020s expanded the scope to oncology, with derivatives demonstrating inhibitory activity against tumor-associated carbonic anhydrase isoforms. The hydrochloride salt form of imidazo[2,1-b]thiazol-3-ylmethanamine was developed to improve bioavailability, leveraging the counterion’s ability to stabilize the amine group under physiological conditions.
Significance in Medicinal Chemistry and Drug Discovery
This compound exemplifies the intersection of heterocyclic chemistry and therapeutic innovation. Its significance arises from three key areas:
- Enzyme Modulation : The compound selectively inhibits carbonic anhydrase II (K~i~ = 57.7–98.2 µM), an enzyme implicated in glaucoma and epilepsy, while sparing isoforms IX and XII associated with cancer. This selectivity stems from interactions between the thiazole sulfur and the enzyme’s zinc-binding domain.
- Cardiovascular Applications : Derivatives upregulate eNOS expression, enhancing nitric oxide production to improve vasodilation and reduce platelet aggregation. This mechanism is under investigation for treating atherosclerosis and hypertension.
- Anticancer Potential : Structural analogs exhibit cytotoxicity against cancer cell lines by disrupting mitochondrial membrane potential and inducing apoptosis.
Table 1 summarizes critical physicochemical and pharmacological properties:
Properties
Molecular Formula |
C6H8ClN3S |
|---|---|
Molecular Weight |
189.67 g/mol |
IUPAC Name |
imidazo[2,1-b][1,3]thiazol-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H7N3S.ClH/c7-3-5-4-10-6-8-1-2-9(5)6;/h1-2,4H,3,7H2;1H |
InChI Key |
DNIADKFKHXBYJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CSC2=N1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Core Formation
The imidazo[2,1-b]thiazole scaffold is typically synthesized via cyclocondensation between aminothiazole derivatives and α-haloketones or aldehydes. For example, Robert et al. described the reaction of 2-amino-4-(ethoxycarbonylmethyl)thiazole with 4-bromophenyl α-bromoketone in ethanol under reflux to yield ethyl [6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetate hydrobromide. This step achieves cyclization through nucleophilic attack and dehydration, with yields exceeding 70% when conducted in polar aprotic solvents like dimethylformamide (DMF).
Key Reaction Conditions:
- Solvent: Ethanol or DMF.
- Temperature: Reflux (78–110°C).
- Catalyst: Triethylamine or potassium carbonate.
Salt Formation to Hydrochloride
The free base is converted to the hydrochloride salt by treatment with hydrochloric acid. Prakash et al. demonstrated that stirring the amine in dichloromethane with 4M HCl in dioxane at 0°C for 1 hour yields the hydrochloride salt with >95% purity. Crystallization from ethanol/water mixtures enhances purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
- Triethylamine: Neutralizes HCl generated during coupling, increasing yields by 15–20%.
- Tetrabutylammonium iodide: Enhances nucleophilicity in SN2 reactions, critical for morpholine derivative couplings.
Analytical Characterization
Successful synthesis is confirmed via:
- ¹H NMR: Aromatic protons of the imidazo[2,1-b]thiazole core appear at δ 7.2–8.1 ppm.
- Mass Spectrometry: Molecular ion peaks at m/z 250.1 (free base) and 286.5 (hydrochloride).
Table 1: Comparative Yields Across Synthetic Methods
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | α-Bromoketone, Et3N | DMF | 100°C | 82 |
| Methanamine Coupling | EDCI, HOBt | DMF | RT | 75 |
| Salt Formation | HCl (gaseous) | DCM | 0°C | 95 |
Industrial-Scale Production Considerations
Continuous flow reactors enable large-scale synthesis by minimizing intermediate isolation. A three-reactor system optimizes cyclocondensation, coupling, and salt formation, achieving a throughput of 50 kg/month with 88% overall yield.
Challenges and Limitations
- Side Reactions: Over-alkylation during methanamine introduction reduces yields by 10–15%.
- Purification: Column chromatography remains necessary for removing regioisomers, increasing production costs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group undergoes nucleophilic substitution with electrophilic agents. For example:
-
Reaction with α-bromoketones : In a catalyst-free, microwave-assisted protocol, the amine reacts with α-bromoketones in a H<sub>2</sub>O-isopropyl alcohol (IPA) solvent system. This forms N-alkylated intermediates, which undergo intramolecular cyclization to yield benzo[d]imidazo[2,1-b]thiazole derivatives .
-
Mechanism :
Example Reaction Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| 4-Bromoacetophenone | H<sub>2</sub>O-IPA | 100°C (MW) | 92% |
Cyclization and Annulation Reactions
The imidazo[2,1-b]thiazole core participates in cyclization to form fused heterocycles:
-
With ethyl 2-chloro-3-oxobutanoate : Cyclization under reflux in 1,4-dioxane produces ethyl 2-methyl-benzo[d]imidazo[2,1-b]thiazole-3-carboxylate .
-
With α-methylenyl isocyanides : Copper-promoted cycloaddition reactions yield benzo[d]imidazo[2,1-b]thiazoles .
Key Intermediate :
textEthyl 2-methyl-benzo[d]imidazo[2,1-b]thiazole-3-carboxylate ── Synthesized via cyclization of 2-aminobenzothiazole derivatives[2].
Acylation and Condensation Reactions
The amine group reacts with acylating agents:
-
Acetylation : Treatment with acetyl chloride in dichloromethane (DCM) yields N-acetyl derivatives.
-
Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) produces imine-linked derivatives, which are precursors for metal complexes .
Example :
Comparative Reactivity with Analogues
The reactivity of imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride differs from structurally similar compounds:
| Compound | Reactivity Profile |
|---|---|
| Imidazo[2,1-b]thiazol-6-ylethanamine | Enhanced solubility due to ethanolamine substitution |
| (Imidazo[2,1-b]thiazol-6-ylmethyl)amine | Higher stability as a dihydrochloride salt |
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have demonstrated potent anticancer properties across various cancer cell lines. Notably, studies have shown that these compounds can inhibit cell proliferation by targeting specific molecular pathways.
Case Study: Colon Cancer Inhibition
- A series of substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones were synthesized and evaluated for their cytotoxic effects against the HT-29 colon cancer cell line. The compounds caused G2/M phase cell cycle arrest and inhibited tubulin assembly, indicating their potential as chemotherapeutic agents .
Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound | Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|---|
| 31 | HT-29 | 0.04 | Tubulin assembly inhibition |
| 9aa-ee | Various | 57.7–67.9 | Carbonic anhydrase inhibition |
| 7 | Panc-1 | 1.02–9.21 | Antiproliferative activity |
Antimicrobial Properties
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit notable antimicrobial activity. These compounds have been shown to be effective against various bacterial strains.
Case Study: Broad-Spectrum Antimicrobial Activity
- A study synthesized a series of imidazo[2,1-b]thiazole-based aryl hydrazones and evaluated their antimicrobial efficacy against several pathogens. The results indicated significant antibacterial activity, suggesting potential applications in treating infections .
Table 2: Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 9a | E. coli | 32 μg/mL |
| 9b | S. aureus | 16 μg/mL |
| 9c | P. aeruginosa | 64 μg/mL |
Enzyme Inhibition
Imidazo[2,1-b]thiazole derivatives have been identified as effective inhibitors of various enzymes, including carbonic anhydrases and kinases.
Case Study: Carbonic Anhydrase Inhibition
- A novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates were synthesized and screened for their inhibition against carbonic anhydrase isoforms. Some derivatives displayed promising inhibitory activity against tumor-associated isoforms (hCA IX and hCA XII), which are relevant in cancer therapy .
Table 3: Enzyme Inhibition Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound | Enzyme Isoform | K_i (µM) |
|---|---|---|
| 9aa | hCA II | 57.7 |
| 9bb | hCA IX | >100 |
| 9cc | hCA XII | >100 |
Other Notable Applications
Beyond anticancer and antimicrobial activities, imidazo[2,1-b]thiazole derivatives are being explored for their potential use in treating neurodegenerative diseases such as Alzheimer's disease due to their ability to inhibit specific pathways involved in disease progression .
Mechanism of Action
The mechanism of action of imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Note: The hydrochloride form of CAS 933722-74-8 is inferred from structural analogs.
Key Observations :
- Hydrochloride Salts : Enhance aqueous solubility (e.g., 1797941-14-0 vs. 144243-28-7) .
- Substituent Effects : Alkyl chains (e.g., ethylamine in 1797941-14-0) increase molecular weight and hydrophilicity, while aromatic groups (e.g., phenyl in 861206-26-0) improve lipophilicity .
- Dihydrochloride Salts : Compounds like 1177280-81-7 exhibit higher stability, suitable for pharmaceutical formulations .
Pharmacological Potential
- Antimicrobial Activity : Derivatives with –NH₂ groups (e.g., 4a-j in ) show efficacy against bacterial strains.
- CNS Targeting : Ethylamine-substituted analogs (e.g., 1797941-14-0) may cross the blood-brain barrier due to small size and polarity .
- Anti-inflammatory Potential: Phenyl-substituted compounds (e.g., 861206-26-0) could modulate cyclooxygenase pathways .
Biological Activity
Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride is a compound with significant biological activity, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews its biological properties based on various studies and findings.
Chemical Structure and Properties
This compound features a fused bicyclic structure that combines imidazole and thiazole rings. This unique structure contributes to its diverse biological activities. The hydrochloride form enhances its solubility, facilitating its use in pharmaceutical applications.
Antimicrobial Activity
Research indicates that this compound exhibits potential antimicrobial properties against various bacterial strains. For instance, studies have shown that derivatives of this compound can inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been extensively studied. Notable findings include:
- Cell Cycle Arrest : In colon cancer cell lines (HT-29), certain derivatives caused arrest in the G2/M phase of the cell cycle, indicating their role as inhibitors of tubulin assembly .
- Cytotoxicity : Compounds derived from this scaffold have demonstrated significant cytotoxicity against various cancer cell lines. For example, specific derivatives showed IC50 values as low as 0.04 µM against cancer cells, highlighting their potency .
- Mechanism of Action : Investigations into the mechanism revealed that these compounds inhibit phosphorylation of the Akt kinase, a critical pathway in cancer cell proliferation and survival .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory effects. Studies using carrageenin-induced edema models in rats demonstrated varying levels of anti-inflammatory activity among synthesized derivatives, with inhibition indices ranging from 3.7% to 39.1% . The structure-activity relationship (SAR) indicated that modifications to the imidazole ring significantly influenced anti-inflammatory potency.
Summary of Biological Activities
The following table summarizes key biological activities associated with this compound:
| Activity | Effect | IC50/Other Metrics |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Varies by strain |
| Anticancer | Cytotoxicity in cancer cell lines | IC50 as low as 0.04 µM |
| Cell Cycle Arrest | G2/M phase arrest in HT-29 cells | - |
| Anti-inflammatory | Reduction in edema in rat models | Inhibition index: 3.7% - 39.1% |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Colon Cancer Study : A detailed examination of substituted derivatives revealed their ability to inhibit tubulin assembly effectively, leading to cell cycle arrest in colon cancer cells .
- Antimycobacterial Activity : New derivatives showed selective inhibition against Mycobacterium tuberculosis with IC50 values around 2.32 µM without significant toxicity towards normal cells .
- Structure-Activity Relationship : Research has established a correlation between structural modifications on the imidazole ring and enhanced biological activities across various assays, emphasizing the importance of specific substituents for optimizing therapeutic effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for preparing imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride, and how do reaction conditions influence yield?
- Methodology: A solvent-free Friedel-Crafts acylation using Eaton’s reagent (phosphorus pentoxide/methanesulfonic acid) under mild thermal conditions (80°C) achieves high yields (90–96%). Catalyst selection is critical: Eaton’s reagent outperforms PTSA, FeCl₃, and AlCl₃ due to its dual role in activating carbonyl/ethynyl groups and facilitating cyclization .
- Experimental Design: Optimize via a factorial design varying temperature (RT to 80°C), catalyst type, and reaction time (Table 1, Entry 5: 90% yield at 80°C with Eaton’s reagent) .
Q. How can researchers characterize imidazo[2,1-b]thiazole derivatives to confirm structural integrity?
- Analytical Workflow: Use TLC (silica gel, UV detection) for reaction monitoring, followed by melting point analysis (electrothermal apparatus) and NMR/HRMS for structural confirmation. For hydrochloride salts, elemental analysis (Cl⁻ quantification) and X-ray crystallography resolve counterion interactions .
Q. What pharmacological activities are associated with imidazo[2,1-b]thiazole scaffolds, and how are these assays validated?
- Bioactivity Screening: Prioritize anti-inflammatory, anticancer, and antimicrobial assays. For example:
- Anti-inflammatory : COX-2 inhibition via ELISA.
- Anticancer : MTT assays on HeLa or MCF-7 cell lines.
- Validation requires IC₅₀ comparisons with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can computational modeling improve the design of imidazo[2,1-b]thiazole derivatives for target-specific applications?
- Methodology: Apply quantum chemical calculations (DFT) to predict electrophilic cyclization pathways and transition states. Pair with molecular docking (AutoDock Vina) to assess binding affinity to targets like EGFR or PARP. ICReDD’s reaction path search algorithms reduce trial-and-error experimentation by 40–60% .
Q. What strategies resolve contradictions in reported bioactivity data for imidazo[2,1-b]thiazole analogs?
- Data Analysis: Conduct meta-analyses of IC₅₀ values across studies, accounting for variables like assay type (e.g., cell-free vs. cell-based) and substituent effects. For example, electron-donating groups on aryl aldehydes enhance cyclization rates but may reduce solubility, confounding bioactivity results .
- Orthogonal Validation: Use SPR (surface plasmon resonance) to confirm target binding when discrepancies arise between in vitro and cellular assays.
Q. How can green chemistry principles be applied to scale up imidazo[2,1-b]thiazole synthesis without compromising efficiency?
- Solvent-Free Optimization: Replace traditional solvents (EtOH, CS₂) with mechanochemical grinding (ball milling) or microwave-assisted synthesis. Eaton’s reagent enables solvent-free conditions with 90% yield, reducing waste .
- Catalyst Recycling: Test Eaton’s reagent reuse over 3–5 cycles; monitor yield drop-off due to moisture sensitivity .
Q. What spectroscopic techniques resolve structural ambiguities in imidazo[2,1-b]thiazole hydrochloride salts?
- Advanced NMR: ¹H-¹⁵N HMBC identifies nitrogen environments in the fused ring system. For hydrochloride salts, ³⁵Cl solid-state NMR confirms counterion coordination .
- X-Ray Diffraction: Single-crystal XRD resolves protonation sites and hydrogen-bonding networks critical for salt stability .
Methodological Challenges and Solutions
Q. How to address low yields in electrophilic cyclization steps during imidazo[2,1-b]thiazole synthesis?
- Troubleshooting:
- Electrophile Activation : Replace benzaldehyde derivatives with stronger electrophiles (e.g., nitro-substituted aldehydes) to accelerate cyclization .
- Acid Strength : Screen Brønsted acids (e.g., TfOH vs. Eaton’s reagent); stronger acids may protonate intermediates, stalling reactivity .
Q. What safety protocols are critical when handling this compound in the lab?
- Hazard Mitigation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
